Antimalarial agent 10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antimalarial agent 10 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to reduce the prevalence and severity of malaria infections.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 10 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are synthesized through reactions such as the Biginelli reaction. This involves the condensation of quinoline-4-carbaldehyde with urea and ethyl acetoacetate under acidic conditions . The resulting dihydropyrimidines are then further modified to produce the final antimalarial compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Antimalarial agent 10 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

科学研究应用

Antimalarial agent 10 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in studies to understand the life cycle of Plasmodium parasites and the development of drug resistance.

Medicine: Investigated for its potential to treat malaria and other parasitic infections.

Industry: Utilized in the development of new antimalarial drugs and formulations.

作用机制

Antimalarial agent 10 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It binds to heme, a byproduct of hemoglobin digestion by the parasite, and inhibits its detoxification. This leads to the accumulation of toxic heme within the parasite, causing oxidative stress and ultimately killing the parasite .

相似化合物的比较

Similar Compounds

Chloroquine: A widely used antimalarial drug that also targets heme detoxification.

Artemisinin: A natural product that generates free radicals to damage parasite proteins.

Mefloquine: Another quinoline derivative with a similar mode of action.

Uniqueness

Antimalarial agent 10 is unique due to its specific binding affinity and higher potency against drug-resistant strains of Plasmodium falciparum. Its synthetic route also allows for modifications that can enhance its efficacy and reduce side effects compared to other antimalarial drugs .

生物活性

Antimalarial agent 10, a compound within the broader class of antimalarials, has garnered attention due to its potential efficacy against Plasmodium falciparum, the parasite responsible for the most severe forms of malaria. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and clinical implications through diverse studies and data.

This compound operates through several proposed mechanisms:

- Heme Interaction : Similar to artemisinin, it is hypothesized that agent 10 interacts with heme within the malaria parasite's digestive vacuole. This interaction generates free radicals that alkylate and damage critical biomolecules in the parasite .

- Targeting PfATP6 : The compound may also inhibit PfATP6, a calcium ATPase crucial for the parasite's survival. This inhibition disrupts calcium homeostasis, leading to cell death .

- Free Radical Generation : The endoperoxide bond in agent 10 is believed to facilitate the generation of free radicals, which are toxic to the parasite while sparing human cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for its efficacy:

- Absorption and Distribution : Studies indicate that agent 10 has favorable absorption characteristics, with a rapid peak plasma concentration achieved shortly after administration.

- Half-Life : The terminal elimination half-life ranges from 14.7 to 483 hours, influencing dosing schedules and treatment regimens .

- Clearance Rates : The compound exhibits variable clearance rates based on patient demographics and co-administration with other drugs .

Clinical Findings

A scoping review highlighted several clinical trials involving this compound:

- Efficacy in Phase I and II Trials : Recent studies have shown promising results in terms of efficacy against resistant strains of P. falciparum. The drug demonstrated a log reduction ratio of parasites over 48 hours ranging from 1.55 to 4.1 .

- Combination Therapy : Agent 10 is often evaluated in combination with other antimalarials to enhance efficacy and reduce resistance development. For instance, combinations with artemether-lumefantrine have shown synergistic effects .

Case Studies

Several case studies provide insights into the clinical application and side effects associated with this compound:

- Neuropsychiatric Effects : A notable case involved a patient who developed acute neuropsychiatric symptoms after treatment with a related antimalarial, mefloquine. While not directly linked to agent 10, it underscores the importance of monitoring side effects in clinical settings .

- Resistance Patterns : Emerging data indicate that resistance mutations in kelch13 may affect the efficacy of agent 10, necessitating ongoing surveillance in endemic regions .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

| Property | Value/Description |

|---|---|

| Mechanism of Action | Heme interaction, PfATP6 inhibition |

| Terminal Half-Life | 14.7 - 483 hours |

| Efficacy (log reduction) | 1.55 - 4.1 |

| Clinical Trials Conducted | Phase I & II (50 studies reviewed) |

| Side Effects | Neuropsychiatric symptoms reported |

属性

分子式 |

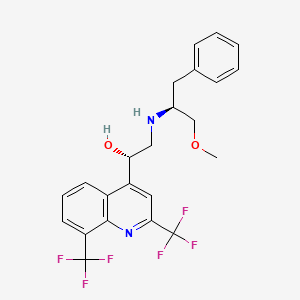

C23H22F6N2O2 |

|---|---|

分子量 |

472.4 g/mol |

IUPAC 名称 |

(1S)-1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-2-[[(2S)-1-methoxy-3-phenylpropan-2-yl]amino]ethanol |

InChI |

InChI=1S/C23H22F6N2O2/c1-33-13-15(10-14-6-3-2-4-7-14)30-12-19(32)17-11-20(23(27,28)29)31-21-16(17)8-5-9-18(21)22(24,25)26/h2-9,11,15,19,30,32H,10,12-13H2,1H3/t15-,19+/m0/s1 |

InChI 键 |

TZXAENYIJDOHQI-HNAYVOBHSA-N |

手性 SMILES |

COC[C@H](CC1=CC=CC=C1)NC[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

规范 SMILES |

COCC(CC1=CC=CC=C1)NCC(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。